molecular formula C12H12I3NO3 B14717062 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid CAS No. 23217-79-0

2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid

Cat. No.: B14717062
CAS No.: 23217-79-0
M. Wt: 598.94 g/mol
InChI Key: CJGNNXCKYVIXSY-UHFFFAOYSA-N
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Description

2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid is a complex organic compound characterized by the presence of three iodine atoms, an N-methylacetamido group, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring, followed by the introduction of the N-methylacetamido group and the propionic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of other functional groups within the molecule.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated derivatives or amines.

Scientific Research Applications

2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid exerts its effects is primarily related to its ability to interact with specific molecular targets. The iodine atoms play a crucial role in these interactions, often enhancing the compound’s affinity for certain proteins or enzymes. Additionally, the N-methylacetamido group and propionic acid moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(N-methylacetamido)propanoic acid: This compound shares the N-methylacetamido and propionic acid moieties but lacks the iodine atoms.

    Acetamide, N-methyl-: A simpler compound with only the N-methylacetamido group.

Uniqueness

The presence of three iodine atoms in 2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)propionic acid distinguishes it from similar compounds

Properties

CAS No.

23217-79-0

Molecular Formula

C12H12I3NO3

Molecular Weight

598.94 g/mol

IUPAC Name

2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenyl]propanoic acid

InChI

InChI=1S/C12H12I3NO3/c1-5(12(18)19)9-7(13)4-8(14)11(10(9)15)16(3)6(2)17/h4-5H,1-3H3,(H,18,19)

InChI Key

CJGNNXCKYVIXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=C(C=C1I)I)N(C)C(=O)C)I)C(=O)O

Origin of Product

United States

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